molecular formula C24H23ClN2 B12495665 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine

1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(4-methylbenzyl)methanamine

Cat. No.: B12495665
M. Wt: 374.9 g/mol
InChI Key: QGVYDGFCHSLCGG-UHFFFAOYSA-N
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Description

The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The chlorophenyl and methylphenyl groups are then introduced through various substitution reactions, often using reagents like sodium hydride (NaH) and alkyl halides under controlled conditions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing processes such as cell growth, apoptosis, and immune response . The chlorophenyl and methylphenyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar compounds include other indole derivatives with different substituents. For example:

({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)[(4-METHYLPHENYL)METHYL]AMINE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H23ClN2

Molecular Weight

374.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C24H23ClN2/c1-18-10-12-19(13-11-18)14-26-15-21-17-27(24-9-5-3-7-22(21)24)16-20-6-2-4-8-23(20)25/h2-13,17,26H,14-16H2,1H3

InChI Key

QGVYDGFCHSLCGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl

Origin of Product

United States

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